molecular formula C9H12N2O5S B13391641 N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

Cat. No.: B13391641
M. Wt: 260.27 g/mol
InChI Key: FDFFWQKRBIFMNE-UHFFFAOYSA-N
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Description

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide typically involves the following steps:

    Sulfonation: The nitrated benzene is then subjected to sulfonation, where it reacts with sulfur trioxide or chlorosulfonic acid to form the sulfonamide group.

    Hydroxypropan-2-ylation: Finally, the hydroxypropan-2-yl group is introduced through a nucleophilic substitution reaction, using an appropriate hydroxyalkylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino-substituted benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The hydroxypropan-2-yl group may enhance the compound’s solubility and facilitate its interaction with target sites.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxypropan-2-yl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(1-hydroxypropan-2-yl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position on the benzene ring.

Uniqueness

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro and hydroxypropan-2-yl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C9H12N2O5S/c1-7(6-12)10-17(15,16)9-5-3-2-4-8(9)11(13)14/h2-5,7,10,12H,6H2,1H3

InChI Key

FDFFWQKRBIFMNE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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